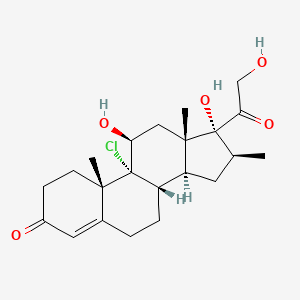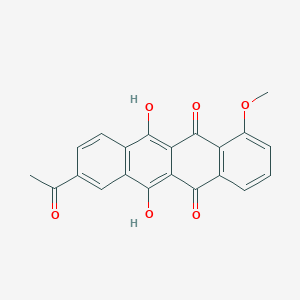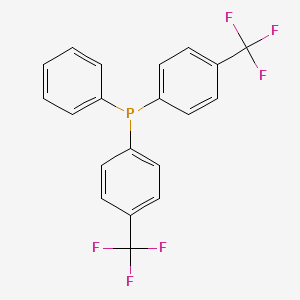![molecular formula C37H62FeN5O7S B13419259 2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate](/img/structure/B13419259.png)
2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate is a complex molecule with a diverse range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, oxo, and thiolate groups, as well as a porphyrin ring system coordinated with iron.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the porphyrin ring system. The porphyrin ring is typically synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions. The subsequent steps involve the introduction of the amino, hydroxy, and oxo groups, as well as the thiolate moiety. The final step includes the coordination of iron to the porphyrin ring, followed by hydration to form the final compound.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the porphyrin precursor, followed by sequential functionalization and metal coordination steps. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The iron center can undergo redox reactions, switching between different oxidation states.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include disulfides, reduced iron complexes, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Studied for its role in enzyme mimetics and as a model for metalloproteins.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and electronic devices due to its redox properties.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to coordinate with various substrates through its iron center and functional groups. The porphyrin ring system facilitates electron transfer processes, making it an effective catalyst. The amino and hydroxy groups enhance its binding affinity to biological targets, while the thiolate group participates in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Heme: A well-known iron-porphyrin complex found in hemoglobin.
Chlorophyll: A magnesium-porphyrin complex involved in photosynthesis.
Vitamin B12: A cobalt-porphyrin complex essential for various enzymatic reactions.
Uniqueness
This compound is unique due to its combination of amino, hydroxy, oxo, and thiolate groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo redox reactions and coordinate with different substrates makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C37H62FeN5O7S |
|---|---|
Peso molecular |
776.8 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate |
InChI |
InChI=1S/C34H54N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,17-32,36-37H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);2,7H,1,4H2,(H,5,6);;1H2/q-2;;+3;/p-1 |
Clave InChI |
AKRSJDIOGSQFRB-UHFFFAOYSA-M |
SMILES canónico |
CC1C2CC3C(C(C([N-]3)CC4C(C(C(N4)CC5C(C(C([N-]5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C.C(C(C(=O)O)N)[S-].O.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)



![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)


![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)






